2,6,11-Trimethyldodecane

Vue d'ensemble

Description

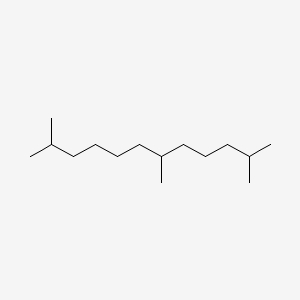

2,6,11-Trimethyldodecane is an organic compound with the chemical formula C15H32. It is a branched alkane consisting of a dodecane backbone with three methyl groups located at positions 2, 6, and 11 . This compound is a colorless liquid with a molecular weight of 212.42 g/mol . It is known for its low reactivity and high stability, typical properties of alkanes .

Méthodes De Préparation

2,6,11-Trimethyldodecane can be synthesized through several steps:

Obtaining Oily Compounds: The initial step involves obtaining oily compounds from raw materials.

Separation Techniques: Appropriate separation techniques such as distillation or extraction are used to isolate the target compound from the original mixture.

Structural Identification and Purification: The separated compound undergoes structural identification and purification to obtain the final this compound.

Analyse Des Réactions Chimiques

2,6,11-Trimethyldodecane, being a saturated hydrocarbon, exhibits low reactivity. it can undergo certain types of reactions:

Oxidation: Under specific conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.

Substitution: It can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.

Cracking: At high temperatures, it can undergo thermal cracking to produce smaller hydrocarbons.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and halogens like chlorine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

2,6,11-Trimethyldodecane is characterized by three methyl substituents located at positions 2, 6, and 11 of the dodecane chain. Its structure contributes to its physical and chemical properties, making it suitable for specific applications.

Applications in Fuel Technology

Alternative Fuels

Research indicates that this compound can serve as an alternative fuel for aviation kerosene or diesel. Its lower freezing point and higher cetane number enhance its suitability as a biofuel. A study conducted by Won et al. focused on the combustion properties of this compound, revealing that it can improve performance in combustion engines due to its optimized chemical kinetic mechanisms .

Table 1: Fuel Properties of this compound

| Property | Value |

|---|---|

| Cetane Number | Higher than diesel |

| Freezing Point | Lower than dodecane |

| Combustion Efficiency | Enhanced |

Volatile Organic Compounds in Agriculture

Plant Defense Mechanisms

In agricultural research, this compound has been identified as a volatile organic compound (VOC) emitted by rice plants. It plays a role in plant defense against herbivores by attracting natural predators . A study highlighted its presence in both infested and uninfested rice plants, suggesting its importance in ecological interactions.

Table 2: VOC Composition in Rice Plants

| Compound | Area (%) |

|---|---|

| This compound | 10.12 |

| Eicosane | 6.73 |

| Tetradecanoic Acid | 3.20 |

Sensory Analysis in Food Science

Impact on Food Quality

The compound has been linked to the sensory quality of cooked japonica rice. A study identified it among other VOCs that significantly correlate with sensory panel test results for rice quality . The presence of this compound can influence the flavor profile and overall acceptance of rice varieties.

Environmental Implications

Biomass-Based Fuels

As a component of biomass-derived synthetic fuels, this compound is considered environmentally friendly due to its renewable nature. Its application aligns with global efforts to develop sustainable energy sources and reduce carbon footprints associated with fossil fuels .

Case Studies

-

Combustion Kinetics Study

A comprehensive chemical kinetic model was developed for this compound to analyze its ignition delay times and combustion characteristics under varying conditions. The findings indicated that the compound exhibits unique reaction pathways that enhance combustion efficiency . -

Ecological Role in Rice Cultivation

Research on herbivore-induced plant volatiles demonstrated that the emission of this compound serves as a natural defense mechanism in rice plants against pests. This study provided insights into the ecological significance of VOCs in agricultural practices .

Mécanisme D'action

The mechanism of action of 2,6,11-Trimethyldodecane is not well-documented in the literature. As a hydrocarbon, it does not typically exhibit biological activity. Its effects are likely physical rather than chemical, such as altering the properties of materials it is added to.

Comparaison Avec Des Composés Similaires

2,6,11-Trimethyldodecane can be compared with other similar branched alkanes:

2,6,10-Trimethyldodecane: Another branched alkane with similar properties but different methyl group positions.

2,2,4-Trimethylpentane:

2,2,4,4-Tetramethylpentane: A highly branched alkane with different physical properties due to its structure.

The uniqueness of this compound lies in its specific branching pattern, which influences its physical and chemical properties .

Activité Biologique

2,6,11-Trimethyldodecane is a branched alkane with the molecular formula C₁₅H₃₂, characterized by three methyl groups located at the 2nd, 6th, and 11th carbon positions of a dodecane chain. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.

This compound is classified as an aliphatic hydrocarbon. Its structure contributes to its unique properties and potential applications in various fields, including pharmaceuticals and biofuels. The compound's branching affects its boiling point and solubility, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study analyzing various bioactive compounds found that this compound, along with others like heneicosane and hexadecanoic acid, demonstrated significant antimicrobial activity against several pathogens . The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. The presence of branched alkane structures in such compounds often correlates with the ability to scavenge free radicals and reduce oxidative stress. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS), contributing to overall health and potentially reducing the risk of chronic diseases.

Research Findings

A summary of key studies on the biological activity of this compound is presented in Table 1.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various hydrocarbons, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The study utilized agar diffusion methods to measure the zones of inhibition and concluded that this compound could serve as a natural antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment

Another research project evaluated the antioxidant capacity of several aliphatic compounds using DPPH radical scavenging assays. Results indicated that this compound exhibited a moderate level of antioxidant activity compared to standard antioxidants like ascorbic acid .

Propriétés

IUPAC Name |

2,6,11-trimethyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h13-15H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONXOARHSFUBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865591 | |

| Record name | 2,6,11-Trimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31295-56-4 | |

| Record name | 2,6,11-Trimethyldodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane, 2,6,11-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,11-Trimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has 2,6,11-Trimethyldodecane been identified in other plant species, and if so, under what circumstances?

A2: While the provided research focuses on potatoes, another study detected this compound in the ethanolic extract of Urtica dioica (stinging nettle) leaves []. This suggests a broader presence of this compound in the plant kingdom, though its specific roles and functions within various plant species require further investigation.

Q2: What analytical techniques are commonly employed to identify and quantify this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for identifying and quantifying this compound in complex mixtures, as demonstrated in both research articles [, ]. This technique provides high sensitivity and selectivity, allowing researchers to separate and identify individual compounds based on their mass-to-charge ratios.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.